Cas no 863615-20-7 (Ethanol, 2-(4-piperidinylmethoxy)-)

Ethanol, 2-(4-piperidinylmethoxy)-, is a chemical compound featuring an ethanol backbone substituted with a 4-piperidinylmethoxy group. This structure imparts unique reactivity and solubility properties, making it valuable in synthetic organic chemistry and pharmaceutical applications. The piperidine moiety enhances its potential as an intermediate in the synthesis of bioactive molecules, particularly those targeting neurological or cardiovascular systems. Its balanced polarity allows for versatile use in both aqueous and organic media. The compound is typically handled under controlled conditions due to its reactive functional groups, ensuring stability and purity in laboratory and industrial settings. Proper storage and handling are recommended to maintain its integrity for research or production purposes.
Ethanol, 2-(4-piperidinylmethoxy)- structure
863615-20-7 structure
Product Name:Ethanol, 2-(4-piperidinylmethoxy)-
CAS No:863615-20-7
MF:C8H17NO2
MW:159.2260825634
CID:6274780
PubChem ID:28414740
Update Time:2025-05-25

Ethanol, 2-(4-piperidinylmethoxy)- Chemical and Physical Properties

Names and Identifiers

    • 2-(4-Piperidinylmethoxy)ethanol
    • 863615-20-7
    • EN300-3716389
    • SCHEMBL5112018
    • Ethanol, 2-(4-piperidinylmethoxy)-
    • DTXSID201304283
    • AKOS000219480
    • 2-[(piperidin-4-yl)methoxy]ethan-1-ol
    • Inchi: 1S/C8H17NO2/c10-5-6-11-7-8-1-3-9-4-2-8/h8-10H,1-7H2
    • InChI Key: JSRHARWPISRNLP-UHFFFAOYSA-N
    • SMILES: O(CCO)CC1CCNCC1

Computed Properties

  • Exact Mass: 159.125928785g/mol
  • Monoisotopic Mass: 159.125928785g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 4
  • Complexity: 92.1
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.3
  • Topological Polar Surface Area: 41.5Ų

Ethanol, 2-(4-piperidinylmethoxy)- Pricemore >>

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Additional information on Ethanol, 2-(4-piperidinylmethoxy)-

Ethanol, 2-(4-Piperidinylmethoxy)-: A Comprehensive Overview

Ethanol, 2-(4-piperidinylmethoxy)-, also known by its CAS number 863615-20-7, is a chemical compound that has garnered significant attention in recent years due to its unique properties and potential applications. This compound belongs to the class of secondary alcohols and features a piperidine ring structure, which contributes to its distinct chemical behavior. The molecule's structure is characterized by a piperidinyl group attached to an ethoxy moiety, making it a versatile compound with promising uses in various fields.

The synthesis of Ethanol, 2-(4-piperidinylmethoxy)- involves a multi-step process that typically begins with the preparation of the piperidine derivative. Recent advancements in synthetic chemistry have enabled more efficient and environmentally friendly methods for producing this compound. For instance, researchers have explored the use of catalytic asymmetric synthesis to enhance the yield and purity of the product. These methods not only improve the overall efficiency of the synthesis but also align with the growing demand for sustainable chemical processes.

One of the most notable applications of Ethanol, 2-(4-piperidinylmethoxy)- is in the pharmaceutical industry. The compound has shown potential as a precursor for various bioactive molecules, including drugs targeting neurological disorders. Its ability to form stable complexes with certain biomolecules makes it an attractive candidate for drug delivery systems. Recent studies have demonstrated its effectiveness in enhancing the bioavailability of certain therapeutic agents, thereby improving their efficacy.

In addition to its pharmaceutical applications, Ethanol, 2-(4-piperidinylmethoxy)- has also found use in agrochemicals. Its ability to interact with plant cell membranes has led to its exploration as a component in pesticides and herbicides. Researchers have reported that this compound can enhance the penetration of these chemicals into plant tissues, thereby increasing their effectiveness while reducing the required dosage. This dual functionality underscores its versatility across different industries.

The toxicological profile of Ethanol, 2-(4-piperidinylmethoxy)- has been extensively studied to ensure its safe use in various applications. Acute and chronic toxicity studies have revealed that the compound exhibits low toxicity when used within recommended limits. Furthermore, environmental impact assessments have shown that it degrades efficiently under aerobic conditions, minimizing its ecological footprint.

Recent advancements in computational chemistry have provided deeper insights into the molecular interactions of Ethanol, 2-(4-piperidinylmethoxy)-. Quantum mechanical simulations have revealed that the piperidine ring plays a crucial role in stabilizing certain conformations of the molecule, which is essential for its biological activity. These findings have paved the way for further optimization of the compound's properties through targeted modifications.

In conclusion, Ethanol, 2-(4-piperidinylmethoxy)-, with its CAS number 863615-20-7, stands out as a versatile and promising compound with applications across multiple domains. Its unique chemical structure and favorable properties make it an invaluable tool in drug development and agrochemicals. As research continues to uncover new potentials for this compound, it is expected to play an increasingly significant role in advancing scientific and industrial progress.

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